molecular formula C7H11N5O B13340576 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B13340576
M. Wt: 181.20 g/mol
InChI Key: VHEDIDUKEMCGMS-UHFFFAOYSA-N
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Description

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused triazole-pyrimidine core with a methyl group at position 5 and a carboxamide substituent at position 2. This scaffold is of significant interest due to its structural versatility, enabling modifications that influence biological activity, solubility, and target specificity .

Properties

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C7H11N5O/c1-4-2-3-12-7(9-4)10-6(11-12)5(8)13/h4H,2-3H2,1H3,(H2,8,13)(H,9,10,11)

InChI Key

VHEDIDUKEMCGMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=NC(=N2)C(=O)N)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-carboxamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as CDKs. The compound binds to the active site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Carboxamide Derivatives

  • Target Compound : 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

    • Substituents: Methyl (C5), carboxamide (C2).
    • Synthesis: Prepared via multi-component reactions involving benzaldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides, yielding 43–66% under optimized conditions (DMF, p-toluenesulfonic acid, 90°C, 16 h) .
  • Compound 5t: 2-Amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Substituents: Amino (C2), methyl (C5), phenyl (C7), and trimethoxyphenyl-carboxamide (C6). Key Data: $ ^{13}C $ NMR (DMSO-d6) δ 23.05 (methyl), 56.41–60.47 (methoxy); HRMS m/z 442.1292 (M+H+) . Activity: Preliminary antiproliferative evaluation noted, though specifics unstated .
  • Compound 8 : N-(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

    • Substituents: Thiophen-ethyl-carboxamide (C2), methyl (C5), phenyl (C7).
    • Synthesis: 60% yield via method A (3 h reaction, MeOH/CHCl3 elution) .

Sulfonamide and Ester Analogues

  • Compounds 8a–8f : [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides

    • Substituents: Sulfonamide (C2), varied aryl groups (C5, C7).
    • Activity: Herbicidal, designed as environmentally friendly inhibitors .
  • Methyl Ester Analogue : Methyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

    • Substituents: Methyl ester (C2).
    • Physicochemical Data: Molecular weight 182.18, CAS 1235439-30-1 .

Antiproliferative Activity

  • Structural features like the 3,4,5-trimethoxyphenyl group may enhance cellular uptake or target binding .

Antimalarial Activity

  • Trifluoromethyl Derivatives: 5-Methyl-7-N'-(N,N-diethylpentane-1,4-diamine)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidines were designed as chloroquine mimics but exhibited poor antimalarial activity.

Enzyme Inhibition

  • α-Glucosidase Inhibitors : Pyrido-fused derivatives (e.g., 6d, 6h) demonstrated IC50 values lower than acarbose, highlighting the impact of ring fusion on enzyme interaction .

Herbicidal Activity

  • Sulfonamide Analogues (8a–8f) : Exhibited herbicidal activity, suggesting that sulfonamide substitution at C2 may enhance agrochemical utility compared to carboxamides .

Discussion

Key findings include:

  • Substituent Impact : Methoxy and aryl groups (e.g., 3,4,5-trimethoxyphenyl in 5t) enhance antiproliferative activity, while sulfonamides favor herbicidal applications.
  • Synthetic Efficiency : Multi-component reactions offer moderate yields (43–66%), whereas method A () achieves 60% in shorter timeframes.

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Reference
Target Compound C8H10N6O 206.21
Methyl Ester Analogue C7H10N4O2 182.18 1235439-30-1
Ethyl Ester Analogue C9H12N4O2 210.22 863909-77-7

Biological Activity

5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, highlighting research findings, case studies, and relevant data that illustrate its potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₆H₈N₄O
  • Molecular Weight : 152.16 g/mol
  • CAS Number : 1695284-13-9

The compound features a triazolopyrimidine scaffold known for its ability to interact with various biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties. For instance:

  • A hybrid compound targeting the PA-PB1 interface of the influenza A virus polymerase showed promising inhibitory activity by disrupting protein-protein interactions essential for viral replication. The molecular docking studies indicated effective binding within the PA cavity, enhancing its potential as an antiviral agent .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research findings indicate:

  • Cell Line Studies : In vitro assays revealed that certain derivatives demonstrate potent antiproliferative activity against various cancer cell lines. For example:
    • Compound 3d exhibited IC₅₀ values of 38 nM against HeLa cells and 30 nM against HT29 cells. This activity was attributed to the inhibition of tubulin assembly, showcasing a mechanism similar to that of established chemotherapeutic agents like CA-4 .
CompoundCell LineIC₅₀ (nM)
3dHeLa38
3dHT2930
CA-4HeLa1.1

The mechanism underlying the biological activity of this compound is multifaceted:

  • Tubulin Polymerization Inhibition : The compound's structural features allow it to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase. This was evidenced by increased cyclin B expression and reduced phosphorylation of cdc2 in treated cells .

Additional Biological Activities

Other noted biological activities include:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in cellular models.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

Study on Anticancer Efficacy

A pivotal study evaluated the efficacy of various triazolopyrimidine derivatives against a panel of cancer cell lines. The study highlighted:

  • Compound Variants : Modifications at specific positions on the triazolopyrimidine ring significantly influenced biological activity.

Clinical Relevance

While most findings are preclinical, ongoing research aims to translate these results into clinical settings. The potential for developing novel therapies targeting viral infections and cancer underscores the importance of continued investigation into this compound's biological properties.

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